molecular formula C19H18N2O5 B14943197 2-amino-7-hydroxy-4-(2,3,4-trimethoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(2,3,4-trimethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B14943197
M. Wt: 354.4 g/mol
InChI Key: XWVURMSTWFAOJY-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions could target the cyanide group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar in structure, known for their antioxidant properties.

    Coumarins: Another class of chromenes with diverse biological activities.

    Isoflavones: Structurally related and studied for their estrogenic effects.

Uniqueness

What sets 2-AMINO-7-HYDROXY-4-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other chromenes.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(2,3,4-trimethoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H18N2O5/c1-23-14-7-6-12(17(24-2)18(14)25-3)16-11-5-4-10(22)8-15(11)26-19(21)13(16)9-20/h4-8,16,22H,21H2,1-3H3

InChI Key

XWVURMSTWFAOJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC)OC

Origin of Product

United States

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